molecular formula C30H38Br2N2S3 B2608026 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 457931-23-6

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B2608026
CAS No.: 457931-23-6
M. Wt: 682.64
InChI Key: AMYLTENEOQNKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole is a compound that belongs to the family of benzothiadiazole derivatives. These compounds are known for their strong electron-accepting properties, making them valuable in various optoelectronic applications, such as organic photovoltaics and organic field-effect transistors .

Biochemical Analysis

Biochemical Properties

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, enhancing π-stacking and improving charge carrier transport properties . The nature of these interactions involves strong π–π intermolecular interactions, which facilitate efficient charge transport and stability in biochemical environments .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can enhance the charge carrier mobility in cells, thereby affecting cellular communication and metabolic activities . Additionally, it has been observed to impact the expression of genes involved in cellular stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a strong acceptor, enhancing π-stacking and improving charge carrier transport properties . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in gene expression and cellular function . Computational studies have revealed stable conformations and possible interactions that contribute to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability and minimal degradation, making it suitable for long-term studies . Over extended periods, it has been observed to maintain its optoelectronic properties and continue to influence cellular functions without significant loss of activity . Long-term studies have shown consistent effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound enhances cellular communication and metabolic activities without causing adverse effects . At higher doses, it may exhibit toxic effects, including cellular stress and metabolic dysregulation . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to enhance charge carrier transport properties influences metabolic processes, leading to changes in metabolite concentrations and flux through metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments, enhancing its biochemical activity . The compound’s distribution is influenced by its strong π–π interactions and ability to bind to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with biomolecules and contributes to its biochemical effects . The compound’s ability to localize within subcellular structures is essential for its role in cellular processes .

Preparation Methods

The synthesis of 4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction yields the desired compound, which can be further purified and characterized. Industrial production methods may involve scaling up this reaction and optimizing the conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4,7-Bis(5-bromo-4-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which enhance its solubility and packing properties, making it particularly suitable for certain optoelectronic applications.

Properties

IUPAC Name

4,7-bis(5-bromo-4-octylthiophen-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38Br2N2S3/c1-3-5-7-9-11-13-15-21-19-25(35-29(21)31)23-17-18-24(28-27(23)33-37-34-28)26-20-22(30(32)36-26)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYLTENEOQNKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.